molecular formula C14H9BrCl2N2O2S B3006709 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole CAS No. 2305565-21-1

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole

Cat. No.: B3006709
CAS No.: 2305565-21-1
M. Wt: 420.1
InChI Key: IJFQCQQNNXPGDC-UHFFFAOYSA-N
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Description

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a sulfonyl group attached to a benzimidazole ring, with additional bromine and chlorine substituents on the phenyl ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. The introduction of the sulfonyl group can be achieved through sulfonylation reactions using sulfonyl chlorides. The bromine and chlorine substituents are introduced via halogenation reactions, often using bromine and chlorine reagents under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and is studied for potential therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as dyes or catalysts

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The halogen substituents may enhance the compound’s binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 1-(2-Bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole include other benzimidazole derivatives with different substituents. For example:

Properties

IUPAC Name

1-(2-bromo-4,5-dichlorophenyl)sulfonyl-2-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2N2O2S/c1-8-18-12-4-2-3-5-13(12)19(8)22(20,21)14-7-11(17)10(16)6-9(14)15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFQCQQNNXPGDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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